2,2-二乙酰胺基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including Michael addition reactions, deprotection, and hydrogenation. For instance, the butane-2,3-diacetal desymmetrized glycolic acid undergoes Michael addition reactions with high diastereoselectivity, followed by deprotection to yield α-hydroxy acids. Hydrogenation of nitro groups in some adducts leads to γ-lactams, which can be transformed into α-hydroxy-γ-amino acid derivatives . This suggests that similar strategies could be employed in the synthesis of 2,2-diacetamidopropanoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

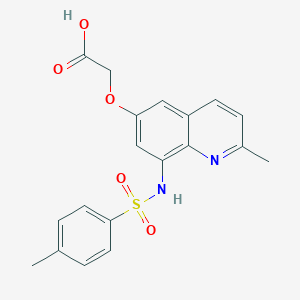

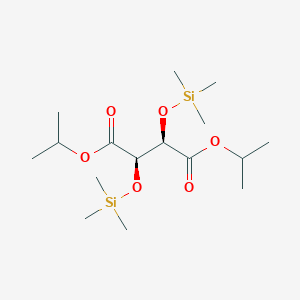

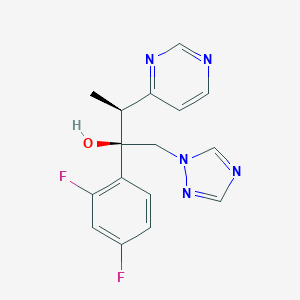

The molecular structure of compounds similar to 2,2-diacetamidopropanoic acid can be complex, with multiple functional groups influencing their reactivity and physical properties. For example, the presence of acetamido groups, as seen in N-(2-acetamido)iminodiacetic acid (H2ADA), plays a significant role in metal ion complexation and amide deprotonation . These structural features are crucial for understanding the behavior of 2,2-diacetamidopropanoic acid in various chemical environments.

Chemical Reactions Analysis

The chemical reactions of compounds related to 2,2-diacetamidopropanoic acid often involve interactions with metal ions. The study of H2ADA revealed its ability to form 2:1 complexes with various metal ions, such as Zn(II), Co(II), and Cu(II), and the amide groups can be deprotonated by some of these metals . Additionally, the synthesis of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as a metallo-β-lactamase inhibitor involves peptide coupling reactions, highlighting the reactivity of the amide bond in such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2,2-diacetamidopropanoic acid are influenced by their molecular structure. The presence of amide groups, for example, can affect the solubility, acidity, and complexation behavior with metals. The studies on related compounds provide data on formation constants for metal complexes and suggest probable structures of these complexes in solution . Additionally, the synthesis of labeled compounds for pharmacological studies indicates the importance of understanding the physical properties, such as radioactivity and chemical yield, for in vivo applications .

科学研究应用

全球除草剂研究趋势分析

像2,4-二氯苯氧乙酸(2,4-D)这样的除草剂在农业和城市害虫控制中被广泛使用,间接影响着自然环境。该领域的研究侧重于毒理学、诱变性以及对非靶标物种的影响,包括水生态系统和基因表达。这突显了研究化学化合物对环境安全性和特定应用效果的重要性,这可能延伸到对2,2-二乙酰胺基丙酸的研究,涉及环境影响和安全协议 (Zuanazzi, Ghisi, & Oliveira, 2020)。

氨基酸作为缓蚀剂的应用

关于谷氨酸及其衍生物作为金属缓蚀剂的综述探讨了这些化合物如何与金属表面相互作用以防止腐蚀。如果2,2-二乙酰胺基丙酸与谷氨酸衍生物具有类似性质,这可能暗示了2,2-二乙酰胺基丙酸在工业和科学应用中的潜在可能性,突显了氨基酸及其衍生物在各种科学和工业背景中的多功能性 (Hamadi, Mansouri, Oulmi, & Kareche, 2018)。

聚(谷氨酸)及其新兴应用

聚(γ-谷氨酸)(PGA)展示了基于氨基酸的生物聚合物在食品、制药、医疗保健和水处理中的潜力。这强调了探索类似生物聚合物的重要性,可能包括2,2-二乙酰胺基丙酸衍生物,因其可生物降解和可食用性贡献于各个领域的可持续发展 (Bajaj & Singhal, 2011)。

咖啡酸衍生物及其应用

关于2009年至2013年间咖啡酸(CA)衍生物专利的回顾展示了增强生物活性和治疗应用的化学修饰策略。这可能为修改2,2-二乙酰胺基丙酸以开发具有潜在治疗或工业应用的新化合物提供框架,展示了化学和生物技术创新潜力 (Silva, Oliveira, & Borges, 2014)。

未来方向

属性

IUPAC Name |

2,2-diacetamidopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWWTBWNVZPJBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278793 |

Source

|

| Record name | 2,2-diacetamidopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diacetamidopropanoic acid | |

CAS RN |

98337-17-8 |

Source

|

| Record name | 2,2-diacetamidopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)